

Field-Deployable Quantification of Ammonium Picrate in Soil and Water: An Application Note

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Compound of Interest

Compound Name: Ammonium picrate

Cat. No.: B094429

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Introduction

Ammonium picrate, also known as Explosive D, is a nitroaromatic explosive compound. Its presence in soil and water, often as a result of manufacturing and military activities, poses a significant environmental and health risk. Consequently, rapid, reliable, and field-deployable analytical methods are crucial for the timely assessment of contaminated sites. This application note provides a detailed protocol for a field-portable spectrophotometric method for the quantification of **ammonium picrate** in both soil and water samples. The method is based on the research by Thorne and Jenkins, which utilizes solid-phase extraction for sample cleanup and the inherent colorimetric properties of the picrate ion for detection.^{[1][2][3][4][5][6]}

When dissolved in water, both **ammonium picrate** and picric acid dissociate to form the picrate ion.^[1] This method is designed to be implemented on-site, providing near real-time data to guide remediation efforts and environmental monitoring.^{[1][7]}

Principle of the Method

The analytical method is based on the pH-dependent color change of the picrate/picric acid system.^{[2][4][5]} Picric acid is a strong acid ($pK_a = 0.80$) and is colorless when protonated in an acidic organic solution.^{[2][4][5]} In contrast, its conjugate base, the picrate anion, is bright yellow.^{[2][4][5]}

The workflow involves extracting the yellow picrate ion from a sample, isolating it on a solid-phase anion exchanger, and then eluting it as colorless picric acid with an acidified organic

solvent. The absorbance of this eluate is measured with a portable spectrophotometer to establish a background reading. Subsequently, the solution is diluted with water, raising the pH and converting the picric acid back to the yellow picrate ion. A second absorbance measurement is taken, and the difference in absorbance, corrected for dilution, is used to quantify the concentration of **ammonium picrate**.^{[2][4][5]}

Materials and Equipment

Reagents

- Acetone, HPLC grade
- Methanol, HPLC grade
- Reagent-grade water (deionized or distilled)
- Sulfuric acid (H₂SO₄), concentrated
- **Ammonium picrate** or picric acid standard for calibration
- Alumina-A solid-phase extraction (SPE) cartridges (e.g., 3 mL, 1 g)^[4]
- Syringe filters (0.5 µm)^[4]

Equipment

- Portable, battery-powered spectrophotometer (e.g., Hach DR-2000) capable of measuring absorbance at 400 nm^{[1][4]}
- 1-cm square cuvettes (4 mL)^[4]
- Glass vials with screw caps (e.g., 22 mL)
- Graduated cylinders and pipettes
- Vortex mixer
- Portable centrifuge (for soil samples)

- Balance capable of weighing to 0.1 g

Experimental Protocols

Preparation of Solutions

- Acidified Acetone Eluent: Prepare a 10% (v/v) solution of concentrated sulfuric acid in methanol. Then, mix 5 mL of this solution with 45 mL of acetone. Prepare this solution fresh daily.
- Calibration Standards: Prepare a stock solution of **ammonium picrate** or picric acid in water. From this stock, prepare a series of working standards in the expected concentration range of the samples.

Soil Sample Analysis

- Extraction: Weigh 20 g of a representative soil sample into a glass vial. Add 100 mL of acetone to the vial.^[1] Shake vigorously for 3 minutes.^[3] Allow the soil to settle or use a portable centrifuge to separate the solid and liquid phases.
- Sample Preparation: Decant the acetone extract and filter it through a 0.5 µm syringe filter.^[3] If the extract is intensely colored, it may need to be diluted with acetone to ensure the initial absorbance reading is within the linear range of the spectrophotometer.^[3]
- Solid-Phase Extraction: Take 30 mL of the acetone extract and dilute it one-to-one with reagent-grade water.^{[1][4]} Pass this 60 mL solution through an Alumina-A SPE cartridge. The picrate ions will be retained on the sorbent, which will turn yellow.
- Elution: Elute the cartridge with 5 mL of the acidified acetone eluent. This converts the retained yellow picrate to colorless picric acid, which is then eluted from the cartridge.^[2] Collect the eluate in a clean vial.
- Spectrophotometric Measurement:
 - Transfer the eluate to a 1-cm cuvette and measure the absorbance at 400 nm. Record this value as the "initial absorbance."

- Dilute the eluate with reagent-grade water.^[1] This will convert the colorless picric acid back to the yellow picrate ion.
- Measure the absorbance of the now-colored solution at 400 nm. Record this value as the "final absorbance."
- Calculation: The concentration of **ammonium picrate** in the soil sample is calculated based on the difference between the final and initial absorbance readings, corrected for any dilutions, and compared against a calibration curve.

Water Sample Analysis

- Sample Preparation: For water samples, a larger volume may be required to achieve the desired detection limit. A 2-liter sample is recommended.^[1] Filter the water sample to remove any suspended solids.
- Solid-Phase Extraction: Pass the filtered water sample directly through an Alumina-A SPE cartridge. The picrate ions will be retained on the cartridge.
- Elution and Measurement: Follow steps 4 through 6 as described in the soil sample analysis protocol.

Data Presentation

The performance of this field method has been evaluated and key quantitative data are summarized in the table below.

Parameter	Soil	Water	Reference
Method Detection Limit (MDL)	1.3 µg/g	3.6 µg/L	^[1]
Linear Range	10 - 4400 µg/g	Not Specified	^[4]
Analysis Time per Sample	~20 minutes	~20 minutes	^[3]

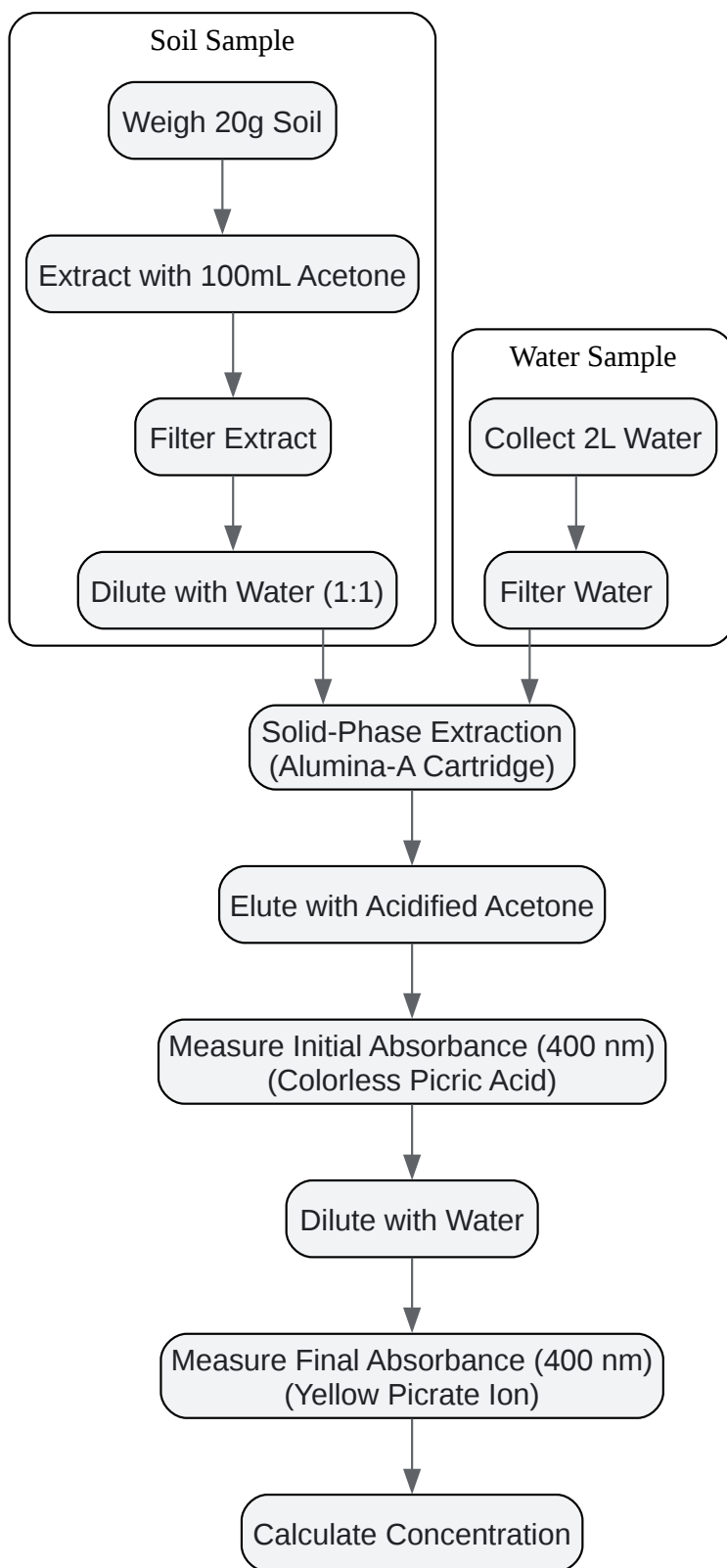
Potential Interferences

The primary potential interference in this method is the presence of other colored compounds in the sample matrix, such as humic substances, which are common in soil and water.[4] The solid-phase extraction step is designed to remove most of these interferences.[2] The differential absorbance measurement (before and after color development) also helps to correct for background interferences.[1] Other nitroaromatic compounds generally do not interfere with this method.[1]

Safety Precautions

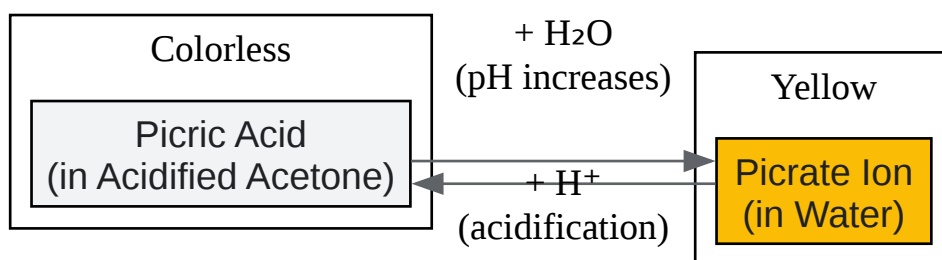
Ammonium picrate is a sensitive explosive and should be handled with extreme care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid friction, shock, and heat. All work should be conducted in a well-ventilated area. Dispose of all waste materials in accordance with local, state, and federal regulations for explosive compounds.

Visualizations



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Caption: Experimental workflow for **ammonium picrate** quantification.



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Caption: Chemical principle of the colorimetric detection method.

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